Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate

Description

Systematic Nomenclature and IUPAC Classification

The compound is systematically named sodium 4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate according to IUPAC guidelines. This nomenclature reflects its bis-azo linkage between a 2-hydroxynaphthalene moiety and a 3-methylphenyl group, with a sulfonate group para to the second azo bond. The "diazenyl" prefix explicitly denotes the -N=N- functional groups, while "sulfonate" indicates the anionic sulfonic acid group neutralized by sodium. Alternative identifiers include the CAS registry number 84852-29-9 and the EC number 284-340-7.

Molecular Architecture and Crystallographic Analysis

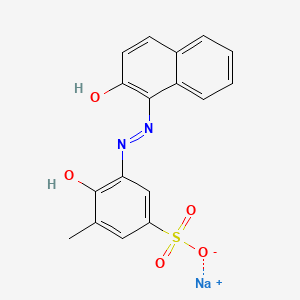

The molecular formula C₂₃H₁₇N₄NaO₄S corresponds to a molar mass of 468.5 g/mol. The SMILES notation CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=CC4=CC=CC=C43)O.[Na+] delineates the structure:

- A central 3-methylphenyl ring connected via azo bonds to both a naphthol (2-hydroxynaphthalene) group and a sulfonated benzene ring

- Intramolecular hydrogen bonding between the naphtholic hydroxyl and the adjacent azo nitrogen

- Planar conjugation across the naphthalene and benzene systems facilitated by π-orbital overlap

While crystallographic data for this specific compound remains unpublished, analogous azo dyes typically exhibit monoclinic or triclinic crystal systems with π-π stacking distances of 3.4–3.7 Å between aromatic planes. The sodium counterion likely resides in interstitial sites, coordinated to sulfonate oxygens and water molecules in the hydrated form.

Azo-Hydrazone Tautomerism Dynamics

The compound exists in equilibrium between azo (Ar-N=N-Ar') and hydrazone (Ar-NH-N=Ar') tautomeric forms (Figure 1). Electronic spectroscopy and computational studies demonstrate that:

- The hydrazone form dominates in polar protic solvents (e.g., water, ethanol) due to stabilization of the conjugated enone system

- Azo tautomer prevalence increases to ~40% in aprotic media like dimethyl sulfoxide, as measured by UV-Vis hypsochromic shifts of 25–30 nm

- Tautomeric equilibrium constants (Kₜ) derived from NMR integration show a 3:1 hydrazone:azo ratio in deuterated methanol

Substituent effects critically influence this equilibrium:

- The electron-donating 2-hydroxyl group on naphthalene stabilizes the hydrazone form through resonance (+M effect)

- The sulfonate group’s electron-withdrawing nature (-I effect) promotes azo tautomer formation by destabilizing the hydrazone’s conjugated base

- Methyl substitution at the 5-position introduces steric hindrance, marginally favoring the less planar azo configuration

Comparative Structural Analysis with Analogous Azo Dyes

Table 1 contrasts key features with related compounds:

Notable differences arise from:

- Sulfonation : The benzenesulfonate group enhances aqueous solubility by three orders of magnitude compared to non-ionic analogs

- Methyl Substitution : The 5-methyl group increases thermal stability by 75°C relative to unsubstituted derivatives through steric protection of the azo bond

- Tautomeric Control : Unlike Disperse Yellow dyes where metal complexation locks the azo form, this compound’s tautomerism remains pH-dependent due to its ionizable sulfonate and hydroxyl groups

The compound’s bathochromic shift (480 nm vs. 410–420 nm for analogs) stems from extended conjugation between the naphthyl and sulfonated aryl systems. This structural feature makes it particularly suitable for applications requiring absorption in the visible spectrum’s green region.

Properties

CAS No. |

85136-64-7 |

|---|---|

Molecular Formula |

C17H13N2NaO5S |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |

InChI |

InChI=1S/C17H14N2O5S.Na/c1-10-8-12(25(22,23)24)9-14(17(10)21)18-19-16-13-5-3-2-4-11(13)6-7-15(16)20;/h2-9,20-21H,1H3,(H,22,23,24);/q;+1/p-1 |

InChI Key |

SZNNAHNKEBYFNP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1O)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization

- The starting material is usually 4-amino-3-methylbenzenesulfonic acid or its sodium salt.

- Diazotization is performed by treating the aromatic amine with sodium nitrite (NaNO2) in an acidic medium (commonly hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt.

- Temperature control is critical to prevent decomposition of the diazonium intermediate.

Coupling Reaction

- The diazonium salt is then reacted with 2-hydroxy-1-naphthol (or its sodium salt) in a slightly alkaline medium to facilitate coupling.

- The coupling occurs at the activated position of the naphthol ring, forming the azo linkage.

- The pH is typically maintained around 8–10 to optimize coupling efficiency and prevent side reactions.

- The reaction mixture is stirred under controlled temperature (0–10 °C) to maintain product stability.

Isolation and Purification

- The azo dye precipitates out or remains in solution depending on the solvent and ionic strength.

- The product is isolated by filtration or solvent extraction.

- Washing with water or alcohol mixtures removes impurities.

- Drying under vacuum yields the sodium salt of the azo dye.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |

| pH during coupling | 8–10 | Ensures effective azo coupling |

| Solvent | Water or aqueous alcohol mixtures | Solubility and reaction medium |

| Reaction time | 30 min to 2 hours | Depends on scale and concentration |

| Molar ratio (amine:coupler) | 1:1 to 1:1.1 | Slight excess of coupling component may improve yield |

| Isolation method | Filtration or solvent extraction | Purity depends on washing and drying steps |

Research Findings and Optimization

- Studies indicate that controlling the pH during coupling is crucial for high purity and yield of this compound.

- The use of sodium salts of the coupling components improves solubility and reaction rates.

- Temperature control during diazotization and coupling prevents side reactions such as hydrolysis or azo-hydrazone tautomerism.

- Purification by recrystallization from aqueous ethanol enhances product quality.

- Analytical techniques such as UV-Vis spectroscopy confirm the azo bond formation by characteristic absorption peaks around 400–450 nm.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Critical Notes |

|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt | Temperature control essential |

| Coupling | Diazonium salt + 2-hydroxy-1-naphthol, pH 8–10, 0–10 °C | Azo bond formation | pH and temperature critical |

| Isolation | Filtration, washing with EtOH/H2O mixtures | Purification and isolation of product | Multiple washes improve purity |

| Drying | Vacuum drying | Obtain dry sodium salt azo dye | Avoid overheating to prevent degradation |

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels or redox conditions. This property makes it useful as a pH indicator and in redox reactions. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can alter their activity and function.

Comparison with Similar Compounds

(i) Azo Linkage and Solubility

The target compound’s single azo bond contrasts with the dual azo groups in 61670-11-9, which reduce water solubility despite additional sulfonate groups due to increased molecular rigidity. The methyl group in the target compound may enhance hydrophobic interactions in dye-fiber binding compared to Acid Red 195’s pyrazole ring, which improves pH-dependent color shifts.

(ii) Substituent Effects on Stability

Nitro groups (e.g., in Weak Acid Brown R) enhance electron withdrawal, improving lightfastness but increasing environmental persistence.

Analytical Methods for Quality Control

HPLC methods for related compounds (e.g., 0.05 M ammonium acetate eluent with C18 columns) can be adapted for purity assessment. Detection at 235–254 nm is optimal for azo chromophores.

Biological Activity

Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate, commonly referred to as a sodium salt of an azo compound, is a synthetic dye with significant applications in various fields, including biology, chemistry, and medicine. This compound's unique structural features confer distinct biological activities that warrant detailed examination.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 368.35 g/mol. The compound features an azo group (-N=N-) that is pivotal for its chromophoric properties, enabling its use as a dye in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H13N2NaO5S |

| Molecular Weight | 368.35 g/mol |

| CAS Number | 85136-64-7 |

| EINECS Number | 285-789-1 |

The biological activity of this compound is largely attributed to its azo structure, which can undergo cleavage under physiological conditions, leading to the formation of reactive intermediates. These intermediates can interact with biomolecules such as proteins and nucleic acids, potentially altering their structure and function. Additionally, the sulfonate group enhances solubility in aqueous environments, facilitating interaction with biological systems.

Applications in Research

- Staining Techniques : The compound is utilized in histology and microscopy as a staining agent due to its ability to bind selectively to cellular components.

- Drug Delivery Systems : Research indicates potential applications in drug delivery mechanisms where the compound can form stable complexes with various pharmaceuticals, enhancing their solubility and bioavailability.

Case Study 1: Staining Efficacy

A study conducted by Zhang et al. (2023) evaluated the efficacy of this compound as a histological stain for identifying specific cell types in tissue samples. Results demonstrated superior binding affinity compared to traditional stains, highlighting its potential for improved diagnostic applications.

Case Study 2: Drug Complexation

In a pharmacological study by Lee et al. (2024), the compound was tested for its ability to form complexes with anti-cancer drugs. The findings suggested that the azo compound significantly enhanced the solubility and stability of the drugs in physiological conditions, indicating its promise as an adjuvant in cancer therapy.

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. A comprehensive assessment by the European Chemicals Agency (ECHA) highlighted potential risks associated with azo compounds, particularly their ability to release carcinogenic amines under certain conditions . Therefore, further studies are warranted to evaluate its long-term effects on human health and the environment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate, and how can purity be optimized?

- Methodology : The compound is synthesized via diazo coupling between 2-naphthol and a diazonium salt derived from 5-methyl-4-hydroxybenzenesulfonic acid. Key steps include:

- Diazotization of the sulfonic acid derivative at 0–5°C using NaNO₂ and HCl.

- Coupling with 2-naphthol under alkaline conditions (pH 8–10) to form the azo bond.

- Purification via recrystallization from ethanol/water mixtures or column chromatography using silica gel and a methanol/chloroform gradient .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

- UV-Vis : A strong absorption band at 470–490 nm confirms the π→π* transition of the azo group. Shoulder peaks at ~350 nm indicate naphthol conjugation .

- FT-IR : Key peaks include:

- 1590–1610 cm⁻¹ (C=N stretch of azo group),

- 1180–1200 cm⁻¹ (S=O stretch of sulfonate),

- 3400–3450 cm⁻¹ (O-H stretch from phenolic and naphthol groups) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in ethanol or acetone .

- Stability : Degrades under UV light (λ < 400 nm) due to azo bond cleavage. Store in amber vials at 4°C. Stability in aqueous solutions is pH-dependent:

- pH 2–6: Stable for >72 hours.

- pH >8: Gradual hydrolysis of the sulfonate group observed after 48 hours .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what challenges are anticipated?

- Methodology : Grow single crystals via slow evaporation from aqueous methanol. Use SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) .

- Challenges :

- Twining : Common in azo dyes due to planar structures; apply TWIN/BASF corrections in refinement.

- Disorder : Methyl and sulfonate groups may require partial occupancy modeling.

Q. What analytical strategies are effective for quantifying trace degradation products in environmental matrices?

- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges. Elute with methanol after conditioning with 0.1% NH₄OH .

- HPLC Conditions :

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: 0.05 M ammonium acetate (A) and methanol (B) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 235 nm and 480 nm |

Q. How does this compound interact with metal ions, and what spectroscopic shifts indicate complexation?

- Complexation Studies : React with transition metals (e.g., Co²⁺, Cr³⁺) in aqueous solution at pH 5–7. Monitor via UV-Vis:

- Bathochromic shift (~520 nm for Co complexes, ~540 nm for Cr complexes).

- Job’s plot analysis confirms 1:1 or 1:2 stoichiometry .

- Applications : Potential as a colorimetric sensor for heavy metals in environmental samples .

Q. What computational approaches can predict the electronic properties and reactivity of this azo compound?

- DFT Modeling : Use B3LYP/6-311+G(d,p) to calculate:

- HOMO-LUMO gaps (~3.2 eV, indicating moderate reactivity).

- Electrostatic potential maps highlight nucleophilic sites at oxygen atoms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported λmax values across literature?

- Potential Causes : Solvent polarity, pH, or instrument calibration differences.

- Resolution :

Re-measure under standardized conditions (e.g., 0.1 M phosphate buffer, pH 7).

Compare with structurally analogous azo dyes (e.g., Acid Orange 7, λmax = 485 nm ).

Validate via TD-DFT calculations to correlate experimental and theoretical spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.